molecular formula C6H14O2 B014656 (2S,5S)-hexane-2,5-diol CAS No. 34338-96-0

(2S,5S)-hexane-2,5-diol

Cat. No. B014656
CAS RN: 34338-96-0
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-WDSKDSINSA-N
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Description

"(2S,5S)-hexane-2,5-diol" is a diol, meaning it contains two hydroxyl (-OH) groups attached to different carbon atoms within a hexane chain. The configuration "(2S,5S)" indicates the specific stereochemistry of the molecule, with both hydroxyl groups positioned in the S configuration at the 2nd and 5th carbon atoms, respectively.

Synthesis Analysis

The synthesis of diols similar to "(2S,5S)-hexane-2,5-diol" often involves catalytic hydrogenation or advanced organic reactions that ensure the correct stereochemistry. For instance, research on sustainable solvents like 2-methyloxolane (2-MeOx) discusses alternatives to traditional hexane for green chemistry applications, indicating a move towards more environmentally friendly synthesis methods (Rapinel et al., 2020).

Molecular Structure Analysis

The molecular structure of "(2S,5S)-hexane-2,5-diol" includes a hexane backbone with two hydroxyl groups. This configuration influences its reactivity and interaction with other molecules. Studies on compounds like hexaazatriphenylene (HAT) derivatives show how the structure impacts electronic and material properties, offering insights into how molecular structure analysis is crucial for understanding a compound's potential applications (Segura et al., 2015).

Chemical Reactions and Properties

The chemical reactions of diols can include oxidation, polymerization, and the formation of esters or ethers. The reactivity towards these processes is influenced by the presence and position of the hydroxyl groups. For example, the synthesis and antioxidant evaluation of isoxazol-5(4H)-ones discuss the chemical transformations of molecules under different conditions, which could be analogous to reactions involving diols (Laroum et al., 2019).

Physical Properties Analysis

The physical properties of "(2S,5S)-hexane-2,5-diol", such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of hydroxyl groups makes it more polar and potentially more soluble in water than its hydrocarbon counterparts. Studies on the physical properties of other diols, such as pentane-1,5-diol, highlight the importance of diol structure in determining these properties (Jacobsson Sundberg & Faergemann, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the hydroxyl groups' positioning and the compound's overall stereochemistry. The review on microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine provides insight into how specific structural features of molecules can influence their environmental behavior and interactions, an aspect relevant to understanding the chemical properties of diols (Khan et al., 2012).

Scientific Research Applications

  • Bio-based Monomers and Polyester Properties : (2S,5S)-hexane-2,5-diol is recognized as a bio-based monomer useful for combining with FDCA and TA derivatives. This combination can produce novel polyesters with higher glass transition temperatures, presenting potential applications in low surface energy materials (Pérocheau Arnaud et al., 2017).

  • Pharmaceuticals and Fine Chemicals Production : The enantiopure form of (2S,5S)-hexanediol serves as a versatile building block in the production of various fine chemicals and pharmaceuticals (Müller et al., 2010).

  • Liver and Kidney Function Impact : 2,5-Hexanedione, a related compound, has been found to impair liver and kidney functions through the induction of oxidative stress in rats (Adedara et al., 2014).

  • Neurotoxic Metabolite Studies : 2,5-hexanedione can form substituted pyrrole adducts from primary amines, indicating its role as a neurotoxic metabolite (DeCaprio et al., 1982).

  • Lymphoid Organ Effects : 2,5-Hexane diol causes a dose-related reduction in lymphoid organ weights in rats, particularly affecting the thymus, spleen, and lymph nodes (Singh et al., 1983).

  • Neural Malformations in Chick Embryos : Chronic exposure to 2,5-hexanedione can induce neural malformations in chick embryos, affecting neurite development and neuron cell viability (Cheng et al., 2012).

  • Hormonal Homeostasis and Oxidative Stress : Exposure to 2,5-hexanedione disrupts hormonal homeostasis and induces oxidative stress in the ovary and uterus of rats (Abolaji et al., 2015).

  • Neurotoxicity in Hexane Exposure : N-hexane exposure, which produces 2,5-hexanedione as a metabolite, can induce polyneuropathy in both experimental animals and humans (Karakaya et al., 1997).

  • Biomarker for Occupational Exposure : Urinary 2,5-hexanedione levels serve as a good biomarker for occupational exposure to n-hexane, aiding in the early detection of neurotoxicity (Mayan et al., 2002).

properties

IUPAC Name

(2S,5S)-hexane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBHFSEKCCCBW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426191
Record name (2S,5S)-2,5-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-hexane-2,5-diol

CAS RN

34338-96-0
Record name 2,5-Hexanediol, (2S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S)-2,5-Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5S)-2,5-Hexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-HEXANEDIOL, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JH Godfried, CJ Paul… - Journal of the Chemical …, 1995 - pubs.rsc.org
Chiral diphosphites based on (2R,3R)-butane-2,3-diol, (2R,4R)-pentane-2,4-diol, (2S,5S)-hexane-2,5-diol, (1S,3S)-diphenylpropane-1,3-diol and N-benzyltartarimide as chiral bridges …
Number of citations: 102 0-pubs-rsc-org.brum.beds.ac.uk
S Shin, TV Rajan Babu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 252554‐72‐6 ] C 20 H 25 OP (MW 312.39) InChI = 1S/C20H25OP/c1‐16‐12‐13‐17(2)22(16)20‐11‐7‐6‐10‐19(20)15‐21‐14‐18‐8‐4‐3‐5‐9‐18/h3‐11,16‐17H,12‐15H2,1‐2H3/t16‐,…
GJH Buisman, LA van der Veen, PCJ Kamer… - …, 1997 - ACS Publications
Solution structures of hydridorhodium diphosphite dicarbonyl complexes [HRhL⌒L 1 - 9 (CO) 2 ] have been studied. Diphosphites L⌒L 1 to L⌒L 9 are based on C 2 symmetric (2R,3R)-…
Number of citations: 90 0-pubs-acs-org.brum.beds.ac.uk
KW Kottsieper, U Kühner, O Stelzer - Tetrahedron: Asymmetry, 2001 - Elsevier
Reaction of 2-(diphenylphosphino)phenylphosphonous acid tetramethyldiamide 1 with (+)-menthol, (1S,2S,3S,5R)-isopinocampheol and (1R,2R)-trans-cyclohexanediol affords …
M Sadeghi - 2015 - theses.ncl.ac.uk
The denitrifying bacterium strain HxN1 converts hexane and fumarate to 4- methyloctanyl-CoA. It was proposed that an initial adduct derived from fumarate and the hex-2-yl radical is …
Number of citations: 3 theses.ncl.ac.uk
KD Hesp, R McDonald… - Canadian Journal of …, 2010 - cdnsciencepub.com
The phosphino–phenolate complex (κ 2 -{2-i-Pr 2 PC 6 H 4 }O)Ir(COD) (COD = η 4 -1,5-cyclooctadiene; 1) is shown to be an effective precatalyst for the intramolecular hydroamination …
Number of citations: 13 cdnsciencepub.com
J Illesinghe, R Ebeling, B Ferguson… - Australian journal of …, 2004 - CSIRO Publishing
Diamino analogues of the C2-symmetric chiral diphosphine ligands DuPHOS and BPE have been prepared and evaluated as chiral modifiers of the osmium tetraoxide dihydroxylation …
Number of citations: 17 www.publish.csiro.au
P Kasák, M Widhalm - Synthesis, 2007 - thieme-connect.com
A group of seven achiral, α-and β-chiral dialkylphosphanes were synthesized in one step from sodium phosphide and alkyl sulfonates or sulfates. The corresponding borane complexes …
R Csuk, BI Glaenzer - Chemical Reviews, 1991 - ACS Publications
Microbial transformations, and yeast-mediated transformations in particular, have been widely used since the early days of mankind for the production of bread, dairy products, and …
Number of citations: 801 0-pubs-acs-org.brum.beds.ac.uk
T Muraoka, T Endo, KV Tabata, H Noji… - Journal of the …, 2014 - ACS Publications
Inspired by the regulation of cellular activities found in the ion channel proteins, here we developed membrane-embedded synthetic chiral receptors 1 and 2 with different terminal …
Number of citations: 68 0-pubs-acs-org.brum.beds.ac.uk

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